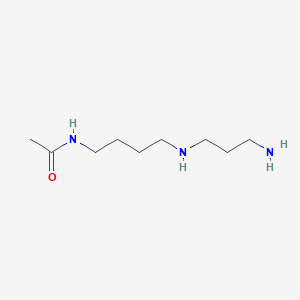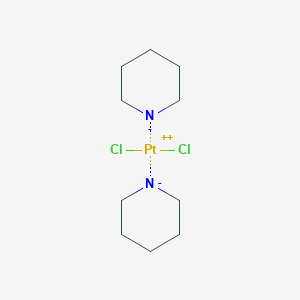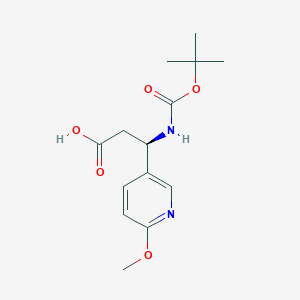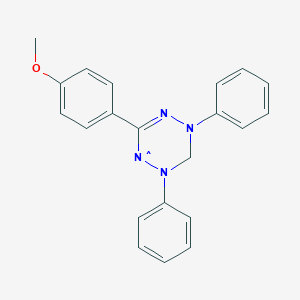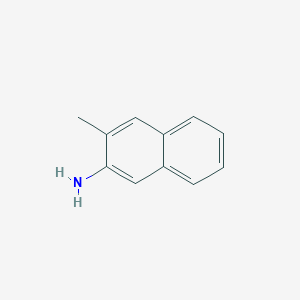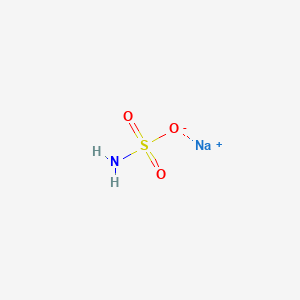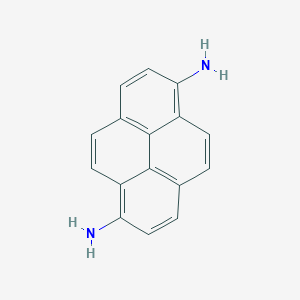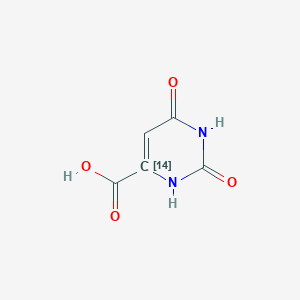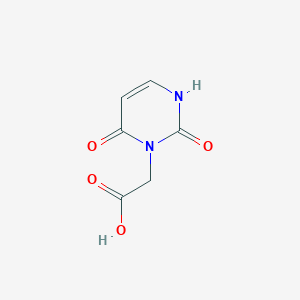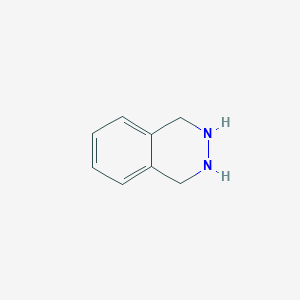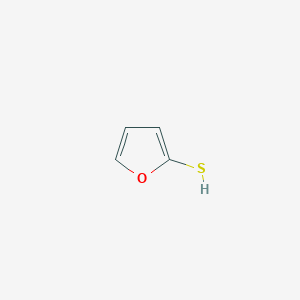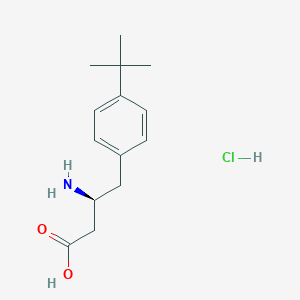
Strontium dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium dipalmitate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a combination of strontium, a chemical element, and dipalmitate, a fatty acid.
Wirkmechanismus
The mechanism of action of strontium dipalmitate is not yet fully understood. However, studies have suggested that it may work by enhancing osteoblast activity, which promotes bone growth and repair. It may also inhibit the activity of osteoclasts, which are responsible for bone resorption. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms underlying these effects are still being investigated.
Biochemische Und Physiologische Effekte
Studies have shown that strontium dipalmitate can promote bone growth and repair, increase bone mineral density, and reduce the risk of fractures. It has also been shown to have anti-inflammatory and anti-cancer properties. However, the exact biochemical and physiological effects of strontium dipalmitate are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using strontium dipalmitate in lab experiments is its ability to promote bone growth and repair. This makes it a valuable tool for studying bone-related diseases and disorders. In addition, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs and therapies.
However, there are also some limitations to using strontium dipalmitate in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects may vary depending on the concentration and purity of the compound used, which can make it challenging to replicate experimental results.
Zukünftige Richtungen
There are several future directions for research on strontium dipalmitate. One area of interest is the development of new drugs and therapies based on its anti-inflammatory and anti-cancer properties. Another area of interest is the use of strontium dipalmitate in the synthesis of nanoparticles for various applications. Finally, there is also a need for further research to better understand the mechanism of action of strontium dipalmitate, which could lead to new insights into its potential applications.
Synthesemethoden
Strontium dipalmitate can be synthesized by the reaction of strontium hydroxide with palmitic acid. The reaction results in the formation of strontium dipalmitate and water. The process can be carried out under controlled conditions, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Strontium dipalmitate has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, it has been investigated for its ability to promote bone growth and repair, as well as its potential as an anti-inflammatory and anti-cancer agent. In materials science, it has been studied for its use in the synthesis of nanoparticles and as a coating material for various surfaces. In environmental science, it has been explored for its potential as a remediation agent for contaminated soils and waters.
Eigenschaften
CAS-Nummer |
14796-95-3 |
|---|---|
Produktname |
Strontium dipalmitate |
Molekularformel |
C32H62O4Sr |
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
strontium;hexadecanoate |
InChI |
InChI=1S/2C16H32O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
FFWPRAMVYXHCAT-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




